5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. Compounds derived from thiophene have been extensively studied due to their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of thiophene at low temperatures, followed by bromination and subsequent functionalization to introduce the carboxamide group . The reaction conditions often involve the use of n-butyllithium (n-BuLi) and bromine sources, with reactions carried out at temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of thiophene derivatives, including 5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of palladium-catalyzed coupling reactions, such as Suzuki coupling, can be employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck coupling, can be used to introduce various substituents onto the thiophene ring
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium (n-BuLi), bromine, palladium catalysts, and various nucleophiles and electrophiles. Reaction conditions vary depending on the specific reaction but often involve low temperatures for lithiation and room temperature for coupling reactions .
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, leading to their bioactive effects. The presence of the bromine atom and the carboxamide group can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Another thiophene derivative with similar functional groups.
5-bromo-2-thiophenecarboxaldehyde: A related compound with a bromine atom and a formyl group.
Uniqueness
5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide is unique due to the presence of the methoxypropyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12BrNO2S |
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Molecular Weight |
278.17 g/mol |
IUPAC Name |
5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H12BrNO2S/c1-13-6-2-5-11-9(12)7-3-4-8(10)14-7/h3-4H,2,5-6H2,1H3,(H,11,12) |
InChI Key |
PJEZYXQJPIIRNN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
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